molecular formula C7H8BrN5S B13067388 5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13067388
M. Wt: 274.14 g/mol
InChI Key: HKRPXYIKCBFENE-UHFFFAOYSA-N
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Description

5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazol-3-amine with 4-methyl-1,3-thiazol-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of both thiazole and triazole rings contributes to its ability to inhibit the growth of various microorganisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of essential biochemical pathways, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine lies in its combination of thiazole and triazole rings, which imparts distinct biological activities and chemical reactivity. This dual-ring structure makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H8BrN5S

Molecular Weight

274.14 g/mol

IUPAC Name

5-bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8BrN5S/c1-4-3-14-5(10-4)2-13-6(8)11-7(9)12-13/h3H,2H2,1H3,(H2,9,12)

InChI Key

HKRPXYIKCBFENE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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